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molecular formula C15H20N2O3 B8601323 1-[2-(4-tert-Butoxyphenoxy)ethoxy]-1H-pyrazole CAS No. 142346-90-5

1-[2-(4-tert-Butoxyphenoxy)ethoxy]-1H-pyrazole

Cat. No. B8601323
M. Wt: 276.33 g/mol
InChI Key: DHNLZDZHFKGFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05221684

Procedure details

A solution of 12.7 g (0.15 mol) of N-hydroxypyrazole in 20 ml of DMF was added dropwise to a suspension of 4.95 g (1.1 eq.) of NaH (80% dispersion in mineral oil) in 40 ml of DMF at RT, and the mixture was heated at 70° C. for 1 h. A solution of 40.95 g (0.15 mol) of 2-[4-(1,1-dimethylethoxy)phenoxy]ethyl bromide in 100 ml of DMF was added and the mixture was then heated at 125° C. for 15 h. The solvent was then stripped off in a rotary evaporator, the residue was taken up in ethyl acetate, and the solution was washed twice each with 5% strength NaOH solution and water. Drying and removal of the solvent under reduced pressured resulted in 38.4 g (93%) of the required compound as a pale oil which was employed without further purification in the next stage.
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
4.95 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40.95 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.[H-].[Na+].[CH3:9][C:10]([CH3:23])([O:12][C:13]1[CH:22]=[CH:21][C:16]([O:17][CH2:18][CH2:19]Br)=[CH:15][CH:14]=1)[CH3:11]>CN(C=O)C>[CH3:23][C:10]([CH3:9])([O:12][C:13]1[CH:22]=[CH:21][C:16]([O:17][CH2:18][CH2:19][O:1][N:2]2[CH:6]=[CH:5][CH:4]=[N:3]2)=[CH:15][CH:14]=1)[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
ON1N=CC=C1
Name
Quantity
4.95 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40.95 g
Type
reactant
Smiles
CC(C)(OC1=CC=C(OCCBr)C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated at 125° C. for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent was then stripped off in a rotary evaporator
WASH
Type
WASH
Details
the solution was washed twice each with 5% strength NaOH solution and water
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
CC(C)(OC1=CC=C(OCCON2N=CC=C2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 38.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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